N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide

Lipophilicity ADME Medicinal Chemistry

Researchers investigating thiazole-based antimicrobial or anticancer agents require high-purity building blocks with well-characterized lipophilicity for reproducible SAR studies. N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide addresses this need: • High lipophilicity (LogP 5.09-5.55) enables passive membrane diffusion & BBB penetration assays • Distinct hexanamide side chain for systematic SAR exploration of chain-length-dependent activity • Certified ≥98% purity ensures reliable HTS hit identification • Thiazole amide scaffold with documented antimicrobial & antitubercular potential

Molecular Formula C15H17BrN2OS
Molecular Weight 353.28
CAS No. 461407-90-9
Cat. No. B2395533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide
CAS461407-90-9
Molecular FormulaC15H17BrN2OS
Molecular Weight353.28
Structural Identifiers
SMILESCCCCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br
InChIInChI=1S/C15H17BrN2OS/c1-2-3-4-5-14(19)18-15-17-13(10-20-15)11-6-8-12(16)9-7-11/h6-10H,2-5H2,1H3,(H,17,18,19)
InChIKeyXINFYOFDHGOEHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing Guide: N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide


N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide (CAS 461407-90-9) is a thiazole-based secondary amide characterized by a 4-(4-bromophenyl)-1,3-thiazol-2-amine core coupled to a hexanoyl chain . With a molecular weight of approximately 353.3 g/mol and a predicted octanol-water partition coefficient (LogP) of 5.09–5.55, the compound exhibits high lipophilicity that dictates its solvent compatibility and assay design requirements . Thiazole-containing amides are widely investigated for their antimicrobial, anticancer, and enzyme inhibitory potential, making the core scaffold of interest for medicinal chemistry and chemical biology programs [1][2].

High calculated lipophilicity supports membrane permeability assay contexts
Requires DMSO or suitable organic co-solvent preparation; assess solubility in assay media
Thiazole amide scaffold fits antimicrobial / enzyme inhibition SAR programs

Procurement Rationale: N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide


The biological and physicochemical profile of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide is precisely defined by its hexanamide side chain. The lipophilic alkyl tail contributes to a LogP value exceeding 5, which is substantially higher than that of shorter-chain or aromatic-substituted analogs such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-phenylacetamide (XLogP3-AA 4.4) [1]. This difference in lipophilicity directly impacts membrane permeability, non-specific protein binding, and assay solubility, meaning that substituting this compound with a less lipophilic thiazole amide will alter compound distribution and apparent potency in cellular assays. Furthermore, modifications to the N-acyl group have been shown to modulate antitubercular activity in related thiazole amide series, demonstrating that the hexanamide moiety is not functionally interchangeable with other acyl chains [2].

Attribute
Target Compound
Phenylacetamide Analog
N-acyl side chain
Hexanamide (C6)
Phenylacetyl (C8 aromatic)
Predicted LogP
~5.1–5.6
~4.4
Substituting with less lipophilic thiazole amides may shift membrane partitioning, protein binding, and apparent potency in cellular assays. Acyl chain modifications also alter antitubercular SAR profiles—hexanamide is not functionally interchangeable.

Differentiation Evidence: N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide


LogP Benchmarking vs. Phenylacetamide Analog

The target compound exhibits a predicted LogP of 5.09–5.55 . In contrast, the structurally similar analog N-(4-(4-bromophenyl)thiazol-2-yl)-2-phenylacetamide, which replaces the hexanoyl chain with a phenylacetyl group, displays an XLogP3-AA value of 4.4 [1]. This ~0.7–1.1 log unit difference represents a 5- to 12-fold higher octanol-water partition coefficient for the hexanamide derivative, establishing it as the more lipophilic candidate within this congeneric series.

LogP Difference
Reported
ΔLogP 0.7–1.1 (approx. 5- to 12-fold higher partition coefficient vs. phenylacetamide analog)
Supports lipophilicity-driven assay design
Predicted values; not experimentally determined
Lipophilicity ADME Medicinal Chemistry

Commercial Purity & Lot Consistency

The compound is commercially available with certified purity levels of 95% (AKSci) and ≥98% (ChemScence, Leyan) . While similar purity grades are offered for related thiazole amides, the existence of multiple independent suppliers providing high-purity material reduces procurement risk and ensures that observed biological activity is attributable to the compound itself rather than impurities. No direct comparator purity data is available for this specific evidence dimension; however, the documented purity specifications provide a benchmark for procurement.

Purity Specification
Specification review
95% (AKSci); ≥98% (ChemScence, Leyan)
Multi-vendor high purity reduces procurement risk
As per vendor COA; independent verification advised
Purity Quality Control Screening

Class-Level Antimicrobial & Antitubercular Activity

Thiazole-based amides have been reported to exhibit antitubercular activity against M. tuberculosis virulent strain M. and to act as inhibitors of bacterial aminoacyl-tRNA synthetases [1][2]. While no direct activity data exists for the target compound, the core thiazole-amide scaffold is shared with these active molecules, suggesting potential utility in antimicrobial screening campaigns. The hexanamide side chain may confer distinct selectivity or potency profiles relative to other thiazole amides, though this remains to be experimentally validated.

Antimicrobial Potential
Class-level inference
No direct activity data for target compound; thiazole amide class reported antitubercular and enzyme inhibition
Antimicrobial screening context; requires validation
Based on structurally related analogs; chain-length effect untested
Antimicrobial Antitubercular Enzyme Inhibition

Application Scenarios: N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide


Lipophilicity-Driven Cell Permeability Studies

The high calculated LogP (5.09–5.55) of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hexanamide makes it a suitable candidate for assays requiring passive membrane diffusion or blood-brain barrier penetration. Its lipophilicity exceeds that of phenylacetamide analogs , positioning it as a preferred probe for evaluating the impact of increased logP on intracellular target engagement.

Medicinal Chemistry SAR Scaffold

The compound's thiazole core and hexanamide side chain provide a distinct substitution pattern for SAR studies. It can serve as a starting point for synthesizing derivatives with varied N-acyl chains or aryl substitutions, enabling the systematic exploration of how lipophilicity and steric bulk modulate biological activity within the thiazole amide class [1].

High-Purity Screening Library Stock

Available from multiple vendors with certified purity ≥95–98% , the compound is suitable for inclusion in high-throughput screening libraries where compound integrity and low impurity content are critical for reliable hit identification and follow-up.

Antimicrobial & Antitubercular Probe Development

As a member of the thiazole amide class with documented antimicrobial and antitubercular potential [2][3], the compound can be used as a chemical probe to interrogate bacterial targets such as PknG or aminoacyl-tRNA synthetases, particularly when modified with the hexanamide group to investigate chain-length-dependent activity.

Application
Selection Property
Validation Focus
Cell permeability assay context
High calculated lipophilicity (LogP >5)
Membrane partitioning assay review
Thiazole amide SAR studies
Hexanamide acyl chain substitution
Acyl-chain-dependent activity profiling
Screening library procurement
Multi-vendor purity ≥95–98%
Lot-to-lot purity consistency
Antimicrobial probe development
Thiazole-amide core scaffold
Target-based enzyme inhibition screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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